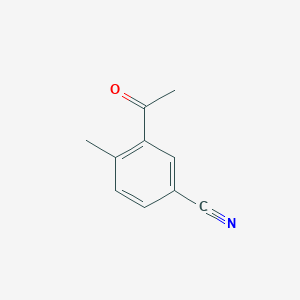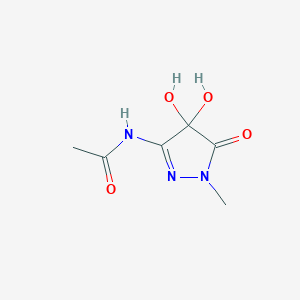
Acetamide,N-(4,5-dihydro-4,4-dihydroxy-1-methyl-5-oxo-1H-pyrazol-3-YL)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(4,5-dihydro-4,4-dihydroxy-1-methyl-5-oxo-1H-pyrazol-3-yl)- is a chemical compound with the molecular formula C6H9N3O4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms in the ring. This compound is known for its unique structure, which includes a pyrazole ring substituted with acetamide and hydroxyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4,5-dihydro-4,4-dihydroxy-1-methyl-5-oxo-1H-pyrazol-3-yl)- typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction provides regioisomeric pyrazoles, which can be further purified and characterized .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar cyclocondensation reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Acetamide, N-(4,5-dihydro-4,4-dihydroxy-1-methyl-5-oxo-1H-pyrazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Acetamide, N-(4,5-dihydro-4,4-dihydroxy-1-methyl-5-oxo-1H-pyrazol-3-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of Acetamide, N-(4,5-dihydro-4,4-dihydroxy-1-methyl-5-oxo-1H-pyrazol-3-yl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carbonyl groups in the pyrazole ring can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound can also interact with cellular pathways, influencing various biological processes.
類似化合物との比較
Similar Compounds
Similar compounds to Acetamide, N-(4,5-dihydro-4,4-dihydroxy-1-methyl-5-oxo-1H-pyrazol-3-yl)- include other pyrazole derivatives such as:
- 4,5-dihydro-4,4-dihydroxy-1-methyl-5-oxo-1H-pyrazole
- 4,5-dihydro-4,4-dihydroxy-1-methyl-5-oxo-1H-pyrazole-3-carboxamide
Uniqueness
The uniqueness of Acetamide, N-(4,5-dihydro-4,4-dihydroxy-1-methyl-5-oxo-1H-pyrazol-3-yl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and acetamide groups in the pyrazole ring enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
特性
分子式 |
C6H9N3O4 |
|---|---|
分子量 |
187.15 g/mol |
IUPAC名 |
N-(4,4-dihydroxy-1-methyl-5-oxopyrazol-3-yl)acetamide |
InChI |
InChI=1S/C6H9N3O4/c1-3(10)7-4-6(12,13)5(11)9(2)8-4/h12-13H,1-2H3,(H,7,8,10) |
InChIキー |
PMFOXRAQOJAATK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NN(C(=O)C1(O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807487.png)
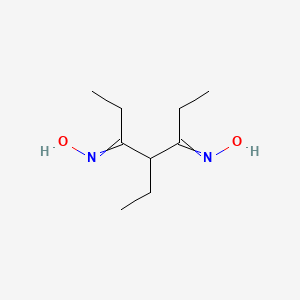
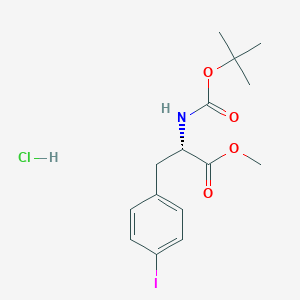

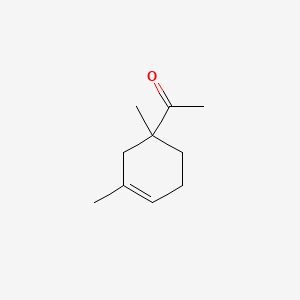
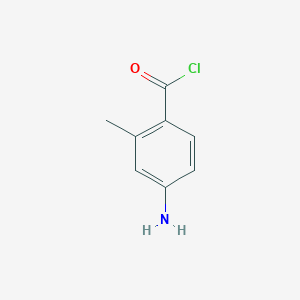
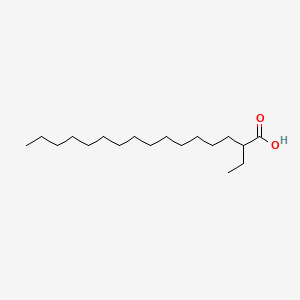
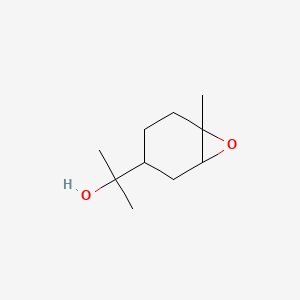

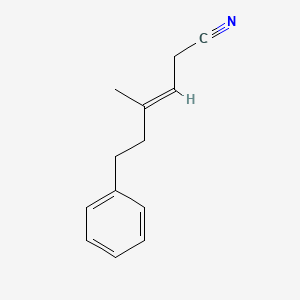
![4-(Phenylethynyl)-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13807535.png)
